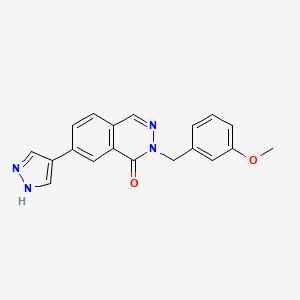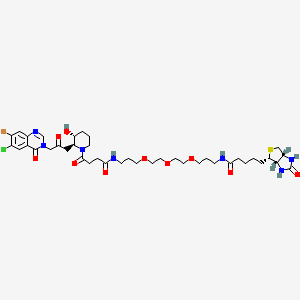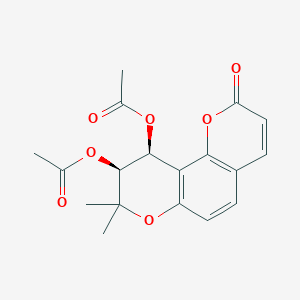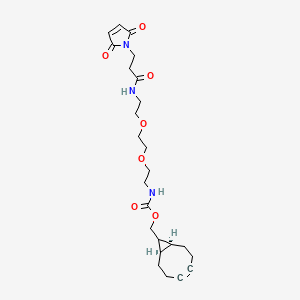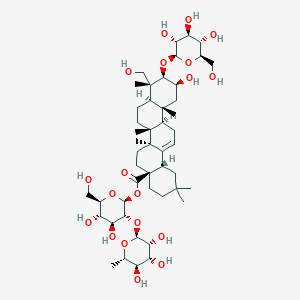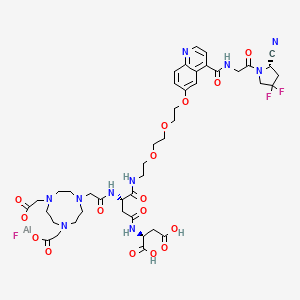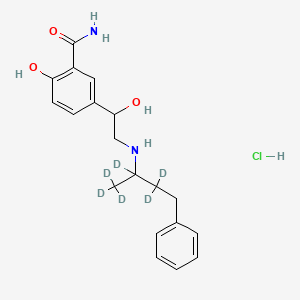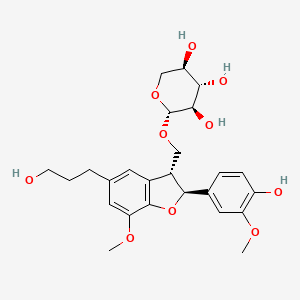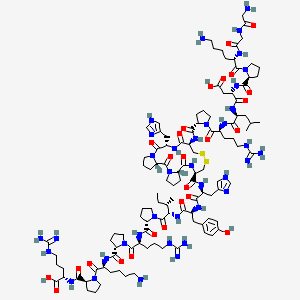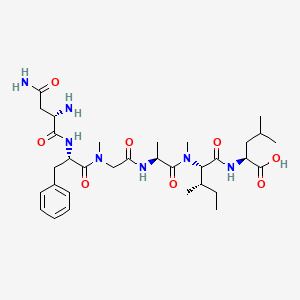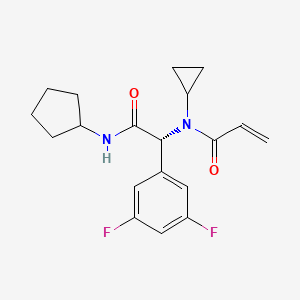
(R)-LW-Srci-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-LW-Srci-8 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-LW-Srci-8 typically involves a series of complex chemical reactions. One common method is solution combustion synthesis, which is known for its simplicity, low cost, energy efficiency, and short reaction time . This method can be scaled up for industrial applications and is used to prepare various types of catalysts, including those involving ®-LW-Srci-8.
Industrial Production Methods
In industrial settings, the production of ®-LW-Srci-8 often involves advanced techniques such as sol-gel, combustion, precipitation, hydrothermal, and leaching methods . These methods are chosen based on the desired properties of the final product, such as particle size distribution, morphology, and phase purity.
Chemical Reactions Analysis
Types of Reactions
®-LW-Srci-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving ®-LW-Srci-8 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of derivatives, each with unique properties.
Scientific Research Applications
®-LW-Srci-8 has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of ®-LW-Srci-8 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-LW-Srci-8 include other catalysts and nanomaterials that share similar chemical properties and applications .
Uniqueness
What sets ®-LW-Srci-8 apart from these similar compounds is its unique molecular structure, which allows it to participate in a broader range of chemical reactions and applications. Its versatility and efficiency in various reactions make it a valuable compound in both research and industrial settings.
Conclusion
®-LW-Srci-8 is a compound of significant interest due to its unique properties and wide range of applications. From its complex synthesis methods to its diverse chemical reactions and applications in various scientific fields, this compound continues to be a valuable subject of study and holds promise for future advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C19H22F2N2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(1R)-2-(cyclopentylamino)-1-(3,5-difluorophenyl)-2-oxoethyl]-N-cyclopropylprop-2-enamide |
InChI |
InChI=1S/C19H22F2N2O2/c1-2-17(24)23(16-7-8-16)18(12-9-13(20)11-14(21)10-12)19(25)22-15-5-3-4-6-15/h2,9-11,15-16,18H,1,3-8H2,(H,22,25)/t18-/m1/s1 |
InChI Key |
VMRIFQHBFDXKML-GOSISDBHSA-N |
Isomeric SMILES |
C=CC(=O)N(C1CC1)[C@H](C2=CC(=CC(=C2)F)F)C(=O)NC3CCCC3 |
Canonical SMILES |
C=CC(=O)N(C1CC1)C(C2=CC(=CC(=C2)F)F)C(=O)NC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


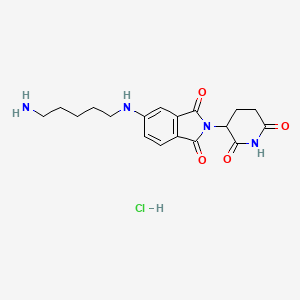
![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)
![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)
